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Compound of Interest

Compound Name: 2,4-Dibromotoluene

Cat. No.: B1294801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The six isomers of dibromotoluene, namely 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromotoluene,

present a classic analytical challenge due to their identical molecular weight and formula

(C₇H₆Br₂). Distinguishing between these isomers is crucial in various chemical research and

development settings, including pharmaceutical synthesis, where isomeric purity is paramount.

This guide provides a comparative analysis of the spectroscopic differences between these

isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), supported by experimental and predicted data.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the six isomers of

dibromotoluene. This data can be used to differentiate between the isomers based on unique

patterns in their spectra.

¹H NMR Spectroscopy Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the

protons. The substitution pattern of the bromine atoms on the toluene ring creates distinct

chemical shifts and splitting patterns for the aromatic and methyl protons, allowing for

unambiguous identification of each isomer.
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Isomer Methyl Protons (δ, ppm) Aromatic Protons (δ, ppm)

2,3-Dibromotoluene ~2.4 (s, 3H) (Predicted)
~7.5 (d), ~7.2 (t), ~7.0 (d)

(Predicted)

2,4-Dibromotoluene 2.38 (s, 3H)
7.59 (d, 1H), 7.27 (dd, 1H),

7.15 (d, 1H)

2,5-Dibromotoluene 2.36 (s, 3H)
7.48 (d, 1H), 7.29 (d, 1H), 7.03

(dd, 1H)

2,6-Dibromotoluene 2.50 (s, 3H) 7.51 (d, 2H), 7.00 (t, 1H)

3,4-Dibromotoluene ~2.3 (s, 3H) (Predicted)
~7.6 (d), ~7.3 (d), ~7.0 (dd)

(Predicted)

3,5-Dibromotoluene 2.29 (s, 3H) 7.39 (s, 1H), 7.17 (s, 2H)

Note: Data for 2,3- and 3,4-dibromotoluene are predicted as experimental data was not readily

available in the searched databases.

¹³C NMR Spectroscopy Data
In ¹³C NMR, the chemical shifts of the carbon atoms provide a detailed fingerprint of the

molecule's carbon skeleton. The number of unique carbon signals and their chemical shifts are

characteristic for each isomer.
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Isomer Methyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm)

2,3-Dibromotoluene ~22.0 (Predicted)
~140, 134, 132, 130, 128, 125

(Predicted)

2,4-Dibromotoluene 20.6
140.2, 135.5, 132.8, 130.1,

122.1, 121.8

2,5-Dibromotoluene 22.4
139.7, 135.2, 133.4, 131.0,

122.7, 121.2

2,6-Dibromotoluene 23.9 141.5, 132.0, 129.2, 128.5

3,4-Dibromotoluene ~20.0 (Predicted)
~140, 135, 133, 131, 125, 123

(Predicted)

3,5-Dibromotoluene 20.9 143.2, 133.5, 130.8, 123.0

Note: Data for 2,3- and 3,4-dibromotoluene are predicted as experimental data was not readily

available in the searched databases.

IR Spectroscopy Data
Infrared spectroscopy is particularly useful for identifying the substitution patterns on the

benzene ring through the C-H out-of-plane bending vibrations in the fingerprint region (900-650

cm⁻¹).
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Isomer Key IR Absorptions (cm⁻¹)

2,3-Dibromotoluene
C-H stretch (aromatic): ~3100-3000, C-H stretch

(alkyl): ~2950-2850, C-Br stretch: ~700-500

2,4-Dibromotoluene

C-H stretch (aromatic): ~3100-3000, C-H stretch

(alkyl): ~2950-2850, C-H bend (out-of-plane):

~880, 820, C-Br stretch: ~680

2,5-Dibromotoluene

C-H stretch (aromatic): ~3100-3000, C-H stretch

(alkyl): ~2950-2850, C-H bend (out-of-plane):

~880, 810, C-Br stretch: ~670

2,6-Dibromotoluene

C-H stretch (aromatic): ~3100-3000, C-H stretch

(alkyl): ~2950-2850, C-H bend (out-of-plane):

~780, 740, C-Br stretch: ~650

3,4-Dibromotoluene

C-H stretch (aromatic): ~3100-3000, C-H stretch

(alkyl): ~2950-2850, C-H bend (out-of-plane):

~880, 810, C-Br stretch: ~670

3,5-Dibromotoluene

C-H stretch (aromatic): ~3100-3000, C-H stretch

(alkyl): ~2950-2850, C-H bend (out-of-plane):

~900, 800, 680, C-Br stretch: ~660

Mass Spectrometry Data
While all isomers have the same molecular ion peak, their fragmentation patterns in the mass

spectrum can differ. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 pattern for the molecular ion

cluster.
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Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

2,3-Dibromotoluene 248, 250, 252
169/171 ([M-Br]⁺), 90 ([M-

2Br]⁺)

2,4-Dibromotoluene 248, 250, 252
169/171 ([M-Br]⁺), 90 ([M-

2Br]⁺)

2,5-Dibromotoluene 248, 250, 252
169/171 ([M-Br]⁺), 90 ([M-

2Br]⁺)

2,6-Dibromotoluene 248, 250, 252
169/171 ([M-Br]⁺), 90 ([M-

2Br]⁺)

3,4-Dibromotoluene 248, 250, 252
169/171 ([M-Br]⁺), 90 ([M-

2Br]⁺)

3,5-Dibromotoluene 248, 250, 252
169/171 ([M-Br]⁺), 90 ([M-

2Br]⁺)

Experimental Workflow
A systematic approach is essential for the accurate identification of a specific dibromotoluene

isomer. The following diagram illustrates a typical experimental workflow.
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Experimental Workflow for Dibromotoluene Isomer Identification

Sample Preparation

Spectroscopic Analysis

Data Analysis and Identification

Unknown Dibromotoluene Isomer

Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR

FTIR Spectroscopy Mass Spectrometry (e.g., GC-MS)1H and 13C NMR Spectroscopy

Compare experimental spectra with reference data/predicted spectra

Identify Isomer

Click to download full resolution via product page

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Differentiation of Dibromotoluene Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294801#spectroscopic-differences-between-
dibromotoluene-isomers]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1294801?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294801#spectroscopic-differences-between-dibromotoluene-isomers
https://www.benchchem.com/product/b1294801#spectroscopic-differences-between-dibromotoluene-isomers
https://www.benchchem.com/product/b1294801#spectroscopic-differences-between-dibromotoluene-isomers
https://www.benchchem.com/product/b1294801#spectroscopic-differences-between-dibromotoluene-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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